molecular formula C10H10N2O4 B373720 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene CAS No. 51522-30-6

5,7-Dinitro-1,2,3,4-tetrahydronaphthalene

Cat. No.: B373720
CAS No.: 51522-30-6
M. Wt: 222.2g/mol
InChI Key: XYARKBJAQYVUJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene typically involves the nitration of 1,2,3,4-tetrahydronaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The nitration reaction is followed by purification steps, including recrystallization and filtration, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5,7-Dinitro-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-Dinitro-1,2,3,4-tetrahydronaphthalene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Biological Activity

5,7-Dinitro-1,2,3,4-tetrahydronaphthalene is a compound characterized by its unique chemical structure featuring two nitro groups. This structure contributes to its distinct chemical reactivity and biological activity, making it a subject of interest in various fields including medicinal chemistry and environmental science.

This compound has the following chemical properties:

  • Molecular Formula : C10H8N2O4
  • Molecular Weight : 220.18 g/mol
  • Appearance : Typically appears as a yellow crystalline solid.

The precise biological targets and mechanisms of action for this compound remain largely unknown. However, similar nitro compounds often undergo pyrolysis or reduction reactions that can lead to the formation of reactive intermediates. The primary pathways include:

  • Oxidation : Leads to the formation of nitro derivatives with additional oxygen-containing functional groups.
  • Reduction : Converts nitro groups into amino derivatives.
  • Substitution : Results in compounds where nitro groups are replaced by other functional groups.

These reactions can influence various biochemical pathways and interactions with biomolecules.

Toxicological Studies

Toxicity assessments are essential for understanding the safety profile of this compound. Preliminary findings suggest that its toxicity may be comparable to other dinitro compounds:

  • Acute Toxicity : Limited data suggests that exposure may cause irritative effects on mucous membranes and skin.
  • Chronic Toxicity : Long-term exposure studies are necessary to evaluate potential carcinogenic risks.

Research Applications

This compound has several applications in scientific research:

  • Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules.
  • Biological Studies : Investigated for its interactions with biomolecules which may lead to novel therapeutic agents.
  • Environmental Monitoring : Its persistence in the environment makes it relevant for studies on pollutant degradation and ecological impact.

Case Study 1: Antimicrobial Activity

A study examining various nitro compounds found that those structurally similar to this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the nitro group in mediating this activity through oxidative stress mechanisms.

Case Study 2: Environmental Impact

Research conducted on the environmental persistence of dinitro compounds indicated that this compound could accumulate in aquatic systems due to its low degradation rate. This raises concerns regarding its potential bioaccumulation and toxicity to aquatic organisms.

Summary of Findings

PropertyDescription
Molecular FormulaC10H8N2O4
Molecular Weight220.18 g/mol
Biological ActivityAntimicrobial potential; toxicological concerns
ApplicationsOrganic synthesis; biological studies; environmental monitoring

Properties

IUPAC Name

5,7-dinitro-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYARKBJAQYVUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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